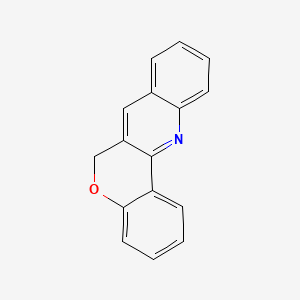
6H-(1)Benzopyrano(4,3-b)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-(1)Benzopyrano(4,3-b)quinoline is a useful research compound. Its molecular formula is C16H11NO and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6H-(1)Benzopyrano(4,3-b)quinoline derivatives, and how do reaction conditions influence yield and purity?
- Methodology :
-
Oxidative coupling : Use Dess-Martin periodinane (DMP) in dichloromethane (DCM) for selective oxidation of intermediates (e.g., compound 15b in ).
-
Cyclocondensation : Employ 2-iodo-N-(methoxymethyl)indole with substituted aldehydes under reflux, followed by hydrolysis and column chromatography (SiO₂, hexane/EtOAc) for purification .
-
Fischer-Fink reaction : Start with 4-chloro-3-formylcoumarin and α-amino derivatives (e.g., glycinonitriles) in DMF at 100–110°C to form fused pyranoquinolines ( ).
-
Key factors : Solvent polarity (e.g., DMF vs. DCM), temperature (reflux vs. room temp), and catalyst loading (e.g., CuI in ) critically affect yields (5–20% reported in fused systems) .
- Data Contradictions :
-
Low yields (e.g., 5% for compound 39 ) vs. moderate yields (20% for compound 35 ) in copper-mediated reactions suggest substituent-dependent steric hindrance or electronic effects .
Table 1: Representative Synthetic Routes
Method Reagents/Conditions Yield (%) Reference Oxidative coupling DMP, DCM, RT 15–30 Cyclocondensation 2-iodoindole, aldehyde, reflux 10–25 Fischer-Fink reaction DMF, 100–110°C 20–35
Q. What characterization techniques are essential for confirming the structure of this compound derivatives?
- Methodology :
-
NMR spectroscopy : Use ¹H/¹³C NMR to identify substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at δ 170–175 ppm) .
-
HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 326.1286 for C₂₁H₁₆N₃O) with <1 ppm error .
-
X-ray crystallography : Resolve crystal packing and torsional angles (e.g., dihedral angles between fused rings in ).
-
IR spectroscopy : Detect functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹) .
- Data Contradictions :
-
Signal broadening in ¹H NMR at lower temperatures (e.g., compound 35 at −40°C) may indicate dynamic rotational isomerism, complicating structural assignment .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in fused this compound systems?
- Methodology :
-
Catalyst screening : Test Cu(I)/Cu(II) ratios (e.g., 10 mol% CuI vs. 5 mol% CuBr in ) to balance reactivity and side reactions.
-
Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 h) and improve yields via controlled dielectric heating .
-
Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates .
- Data Contradictions :
-
Higher Cu(I) loading increased yields in indolo-fused systems but led to decomposition in benzothieno analogues, suggesting ligand-specific stability .
Q. What computational approaches are used to predict the bioactivity and electronic properties of this compound derivatives?
- Methodology :
-
DFT studies : Optimize geometries at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., 4.5–5.2 eV for quinoline cores), correlating with redox activity .
-
Molecular docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., IC₅₀ values <1 μM for compound MN34-20 ) .
-
MD simulations : Analyze ligand-protein stability (RMSD <2 Å over 50 ns) to prioritize candidates for synthesis .
Table 2: Computational Predictions for Select Derivatives
Compound HOMO-LUMO Gap (eV) Predicted IC₅₀ (μM) Target Kinase MN34-20 4.7 0.8 CDK2 NM-049 5.1 1.2 EGFR Reference
Q. How can researchers resolve discrepancies in bioactivity data between antifungal and kinase inhibition assays?
- Methodology :
-
Dose-response profiling : Use ADP-Glo™ kinase assays ( ) and microbroth dilution (MIC for Candida spp.) to compare IC₅₀ and MIC values .
-
Structure-activity relationship (SAR) : Correlate substituents (e.g., 6-methoxy vs. 6-chloro) with dual activity. For example, 6-methoxy derivatives show stronger kinase inhibition, while 6-chloro analogues exhibit antifungal action .
-
Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives in bioassays .
- Data Contradictions :
-
Compound 10 showed potent kinase inhibition (IC₅₀ = 0.5 μM) but weak antifungal activity (MIC >100 μg/mL), likely due to poor membrane permeability .
Properties
CAS No. |
225-55-8 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
6H-chromeno[4,3-b]quinoline |
InChI |
InChI=1S/C16H11NO/c1-3-7-14-11(5-1)9-12-10-18-15-8-4-2-6-13(15)16(12)17-14/h1-9H,10H2 |
InChI Key |
FBFLIZGARFAIRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC=CC=C4O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















